

# A Comparative Guide to VCP/p97 Inhibitors: CB-5339 vs. NMS-873

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Valosin-containing protein (VCP), also known as p97, has emerged as a critical regulator of protein homeostasis, making it a compelling target for therapeutic intervention in oncology and other diseases. Its inhibition disrupts cellular processes essential for cancer cell survival, such as the unfolded protein response (UPR) and ubiquitin-dependent protein degradation. This guide provides a detailed, data-driven comparison of two prominent VCP/p97 inhibitors: **CB-5339**, a second-generation clinical-stage compound, and NMS-873, a potent, selective allosteric inhibitor.

At a Glance: Kev Differences

| Feature                          | CB-5339                                               | NMS-873                                                                   |  |
|----------------------------------|-------------------------------------------------------|---------------------------------------------------------------------------|--|
| Mechanism of Action              | ATP-competitive inhibitor of the D2 ATPase domain.[1] | Allosteric inhibitor binding to a site spanning the D1 and D2 domains.[2] |  |
| Biochemical Potency (IC50)       | <30 nM[3]                                             | 30 nM[4]                                                                  |  |
| Cellular Potency (HCT-116, IC50) | 0.7 μΜ[3]                                             | 0.4 μΜ                                                                    |  |

## **Data Presentation: A Quantitative Comparison**



The following table summarizes the key quantitative data for **CB-5339** and NMS-873, providing a direct comparison of their potency in both biochemical and cellular assays.

| Inhibitor      | Assay Type  | Target            | IC50 Value | Cell Line | Reference |
|----------------|-------------|-------------------|------------|-----------|-----------|
| CB-5339        | Biochemical | VCP/p97<br>ATPase | <30 nM     | -         | [3]       |
| Cell Viability | -           | 0.7 μΜ            | HCT-116    | [3]       |           |
| NMS-873        | Biochemical | VCP/p97<br>ATPase | 30 nM      | -         | [4]       |
| Cell Viability | -           | 0.4 μΜ            | HCT-116    |           |           |

### **Mechanism of Action and Downstream Effects**

**CB-5339** is an orally bioavailable, second-generation inhibitor that targets the D2 ATPase domain of VCP/p97.[1] By competing with ATP for binding, it prevents the hydrolysis necessary for VCP/p97's function in ubiquitin-dependent protein degradation.[1] This leads to an accumulation of poly-ubiquitinated proteins and triggers the endoplasmic reticulum (ER) stress response, ultimately inducing apoptosis in cancer cells.[3]

NMS-873, in contrast, is a potent and selective allosteric inhibitor of VCP/p97.[2][4] It binds to a distinct site that spans the D1 and D2 domains, a mechanism that confers high selectivity over other ATPases.[2] This allosteric inhibition also leads to the accumulation of poly-ubiquitinated proteins and activation of the unfolded protein response, culminating in cancer cell death.[4]

Both inhibitors have been shown to induce the accumulation of poly-ubiquitinated proteins, a hallmark of VCP/p97 inhibition. Treatment of AML cells with **CB-5339** resulted in a dose-dependent increase in polyubiquitinated proteins at concentrations of 0.4  $\mu$ M and higher.[3] Similarly, NMS-873 treatment induces a clear, dose-dependent accumulation of polyubiquitinated proteins.

## **Signaling Pathways and Experimental Workflow**

To visualize the cellular processes affected by VCP/p97 inhibition and the general workflow for evaluating these inhibitors, the following diagrams are provided.





Click to download full resolution via product page

Caption: VCP/p97 Signaling Pathway and Points of Inhibition.





Click to download full resolution via product page

Caption: General Experimental Workflow for VCP/p97 Inhibitor Evaluation.

# Experimental Protocols VCP/p97 ATPase Activity Assay (Generic Protocol)

This protocol describes a general method for determining the in vitro ATPase activity of VCP/p97 and the inhibitory effects of compounds like **CB-5339** and NMS-873. A common method is a bioluminescence-based assay that measures the amount of ATP remaining after the enzymatic reaction.

#### Materials:

- Purified recombinant VCP/p97 protein
- Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 0.01% Triton X-100)
- ATP solution
- CB-5339 and NMS-873 stock solutions (in DMSO)
- ATP detection reagent (e.g., Kinase-Glo®)
- 96-well or 384-well white, opaque plates

#### Procedure:

- Prepare serial dilutions of the inhibitors (CB-5339 and NMS-873) in the assay buffer.
- In a multi-well plate, add the purified VCP/p97 enzyme to each well, except for the noenzyme control wells.
- Add the diluted inhibitors or DMSO (vehicle control) to the respective wells.
- Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.



- Initiate the reaction by adding a specific concentration of ATP to all wells.
- Incubate the reaction at 37°C for a set period (e.g., 60-90 minutes).
- Stop the reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control
  and determine the IC50 value by fitting the data to a dose-response curve.

# Cell Viability Assay (MTT Assay for HCT-116 cells - Generic Protocol)

This protocol outlines a general procedure for assessing the effect of VCP/p97 inhibitors on the viability of HCT-116 human colon cancer cells using the MTT assay.

#### Materials:

- HCT-116 cells
- Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
- CB-5339 and NMS-873 stock solutions (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well clear flat-bottom plates

#### Procedure:

- Seed HCT-116 cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Prepare serial dilutions of CB-5339 and NMS-873 in complete culture medium.



- Remove the existing medium from the cells and add the medium containing the different concentrations of inhibitors or vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.

### Conclusion

Both **CB-5339** and NMS-873 are potent inhibitors of VCP/p97 with distinct mechanisms of action. NMS-873's allosteric inhibition offers high selectivity, while **CB-5339** represents a second-generation, orally bioavailable ATP-competitive inhibitor with clinical potential. The choice between these inhibitors will depend on the specific research question, with NMS-873 being an excellent tool for dissecting the specific roles of VCP/p97 due to its selectivity, and **CB-5339** being more relevant for translational studies aiming to mimic a clinical setting. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their cellular effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. mdpi.com [mdpi.com]



- 2. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme's ATPase activity PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to VCP/p97 Inhibitors: CB-5339 vs. NMS-873]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854490#comparing-cb-5339-and-nms-873-as-vcp-p97-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com